Trisodium dicarboxymethyl alaninate, L- is a trisodium salt derived from N-(1-carboxyethyl)iminodiacetic acid, classified as a tetradentate complexing agent. Its molecular formula is and it has a molecular weight of approximately 271.11 g/mol. The compound features three sodium ions that balance the negative charges from its carboxylate groups, allowing it to form stable chelate complexes with divalent and trivalent metal ions, such as calcium and magnesium .
The primary function of L-ADA is metal chelation. It forms stable complexes with metal cations, effectively sequestering them and altering their reactivity. This property makes L-ADA useful in various applications, including:
Trisodium dicarboxymethyl alaninate, L- exhibits notable biological activity primarily through its ability to chelate metal ions. This property is beneficial in various biological contexts, including:
The synthesis of Trisodium dicarboxymethyl alaninate, L- typically involves the following steps:
An alternative synthesis method includes reacting L-alanine with chloroacetic acid in the presence of sodium hydroxide:
textL-alanine + 2 ClCH2COOH + 3 NaOH → Na3(O2CCH2N(CH(CH3)COOH)CH2COO-) + 3 H2O
This method emphasizes simplicity and cost-effectiveness by utilizing inexpensive raw materials .
Trisodium dicarboxymethyl alaninate, L- is utilized in various fields due to its chelating properties:
Studies have shown that Trisodium dicarboxymethyl alaninate, L- interacts effectively with various metal ions, enhancing their solubility and bioavailability. Its ability to form stable complexes makes it particularly useful in environments where free metal ions could lead to adverse reactions. The compound's interactions have been studied in both aqueous solutions and biological systems, highlighting its versatility as a chelating agent.
Trisodium dicarboxymethyl alaninate, L- shares structural similarities with other chelating agents but stands out due to its unique properties. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethylenediaminetetraacetic Acid | Tetradentate | Stronger chelation capacity; more toxic |
Nitrilotriacetic Acid | Tridentate | Less biodegradable; used in industrial applications |
Diethylenetriaminepentaacetic Acid | Pentadentate | Higher stability constants; more complex synthesis |
Trisodium N-(1-carboxylatoethyl)iminodiacetate | Tetradentate | Non-toxic; readily biodegradable |
Trisodium dicarboxymethyl alaninate, L-'s non-toxic nature and biodegradability make it particularly appealing for applications in agriculture and pharmaceuticals compared to its counterparts .